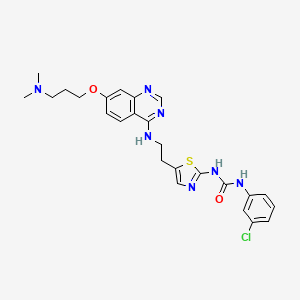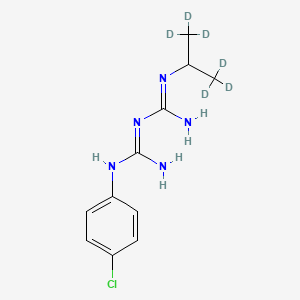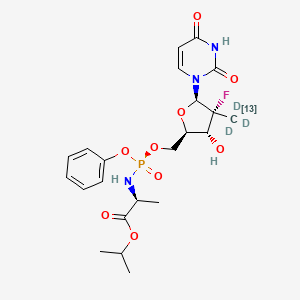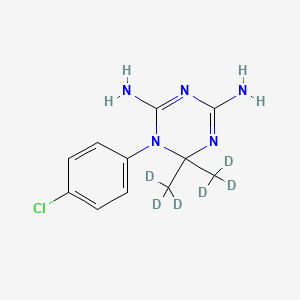
Diclofenac Dimer Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diclofenac Dimer Impurity, also known by its IUPAC name 2,2’-[(3,3’,5,5’-Tetrachloro[1,1’-biphenyl]-4,4’-diyl)diimino]bis-benzeneacetic acid, is a potential impurity of Diclofenac. Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its pain-relieving and anti-inflammatory effects . The presence of impurities like this compound in pharmaceutical formulations is closely monitored to ensure drug safety and efficacy.
Vorbereitungsmethoden
The synthesis of Diclofenac Dimer Impurity involves several steps, including the reaction of Diclofenac with specific reagents under controlled conditions. The exact synthetic routes and reaction conditions are proprietary to manufacturers and are not widely published. industrial production methods typically involve high-purity reagents and stringent quality control measures to ensure the impurity is produced in trace amounts .
Analyse Chemischer Reaktionen
Diclofenac Dimer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions, often using halogenating agents like chlorine or bromine.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like acetonitrile, and catalysts to enhance reaction rates. Major products formed from these reactions include hydroxylated, dechlorinated, and other modified derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Diclofenac Dimer Impurity has several applications in scientific research:
Biology: Studies on the biological effects of impurities help in understanding their potential impact on drug safety and efficacy.
Medicine: Research on impurities like this compound aids in improving the formulation and quality control of NSAIDs.
Wirkmechanismus
like Diclofenac, it may interact with molecular targets such as cyclooxygenase (COX) enzymes, potentially inhibiting prostaglandin synthesis . Further research is needed to elucidate its specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Diclofenac Dimer Impurity can be compared with other impurities and derivatives of Diclofenac, such as:
Diclofenac Methyl Ester: A derivative with a methyl ester functional group.
Diclofenac Ethyl Ester: A derivative with an ethyl ester functional group.
Isopropyl Ester of Diclofenac: A derivative with an isopropyl ester functional group.
Diclofenac Carboxylic Acid: A derivative with a carboxylic acid functional group.
These compounds share structural similarities with this compound but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its dimeric structure, which may influence its reactivity and interactions compared to monomeric derivatives.
Eigenschaften
CAS-Nummer |
1609187-32-7 |
|---|---|
Molekularformel |
C28H20Cl4N2O4 |
Molekulargewicht |
590.28 |
Aussehen |
Pale Orange Solid |
melting_point |
>197°C (dec.) |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one](/img/structure/B1149942.png)

